N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide

Medicinal Chemistry Structure-Activity Relationship Drug Design

Problem: D4 receptor SAR studies using the 3-methyl analog alone risk missing electronic effects on target engagement. Solution: This 3-fluoro matched pair provides a critical SAR probe with distinct Hammett σₘ (+0.34 vs +0.07) and lower XLogP (2.8 vs 3.1) for comparative binding assays. • Matched pair to 3-Me analog (CAS 897612-85-0) for D4 binding affinity comparison • 3-F enables ¹⁸F PET tracer development • Reduced logP indicates potentially improved brain penetration • Supplied at ≥95% purity; inquire for pricing and package sizes.

Molecular Formula C19H21ClFN3O3S
Molecular Weight 425.9
CAS No. 897612-97-4
Cat. No. B2941849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide
CAS897612-97-4
Molecular FormulaC19H21ClFN3O3S
Molecular Weight425.9
Structural Identifiers
SMILESC1CN(CCN1C2=CC(=CC=C2)Cl)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)F
InChIInChI=1S/C19H21ClFN3O3S/c20-16-4-2-6-18(14-16)23-8-10-24(11-9-23)28(26,27)12-7-22-19(25)15-3-1-5-17(21)13-15/h1-6,13-14H,7-12H2,(H,22,25)
InChIKeyCTSLFNCOIWDVDD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural and Physicochemical Profile


N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-fluorobenzamide is a synthetic intermediate featuring a 3-chlorophenylpiperazine sulfonamide core linked via an ethylene spacer to a 3-fluorobenzamide moiety. Its molecular formula is C19H21ClFN3O3S with a molecular weight of 425.9 g/mol and a calculated XLogP3-AA of 2.8, indicating moderate lipophilicity [1]. The compound is cataloged in the PubChem database (CID 16801491) and is typically supplied as a research-grade chemical with a purity specification of ≥95% [1]. No primary research articles or patents with quantitative biological data for this exact compound were identified in authoritative databases as of the search date.

1
3-Fluoro SAR probe distinct from 3-methyl analog in arylpiperazine series
2
Computed electronic and lipophilicity properties suggest altered GPCR interaction potential
3
No published quantitative biological data; requires experimental target engagement validation
Supplied as research-grade chemical (≥95%) for in vitro probe characterization

Why Generic Substitution Fails


Close-in analogs within the N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-benzamide series differ critically in the benzamide substituent, yet direct comparative pharmacological data are absent from the peer-reviewed literature. The 3-fluoro substituent confers distinct electronic properties (Hammett σₘ value for F is +0.34 vs. +0.07 for CH₃) [1] that could influence target binding, metabolic stability, and overall pharmacokinetic profile relative to the 3-methyl analog (CAS 897612-85-0). Without head-to-head biological data, generic substitution risks selecting a compound with uncharacterized potency and selectivity for the intended target, particularly if the target of interest is the D4 dopamine receptor, for which the 3-methyl analog has been anecdotally described as a potent and selective ligand . Users must verify functional equivalence experimentally.

3-Fluoro vs 3-Methyl
Hammett σₘ shift (electron-withdrawing vs donating) may alter target binding profile and potency interpretation.
3-Fluoro vs 3-Methyl
Predicted lipophilicity difference could modify CNS permeability and distribution, requiring separate ADME profiling.
3-Fluoro vs 3-Methyl
Additional hydrogen bond acceptor (fluorine) may shift receptor selectivity; direct binding comparison lacking.

Quantitative Differentiation Evidence


Hammett Constants: 3-Fluoro vs. 3-Methyl

The 3-fluorobenzamide substituent in the target compound imparts a meta-electron-withdrawing effect quantified by the Hammett σₘ value of +0.34, whereas the closest analog, N-(2-((4-(3-chlorophenyl)piperazin-1-yl)sulfonyl)ethyl)-3-methylbenzamide (CAS 897612-85-0), bears a weakly electron-donating 3-methyl group with a σₘ value of +0.07 [1]. This 5-fold difference in electronic influence is a first-principles physicochemical distinction that may translate into divergent target binding and metabolic stability, though no direct comparative biological data are published.

Electronic effect (σₘ)
Class-level inference
Target σₘ +0.34 vs σₘ +0.07 Δ +0.27
Supports electronic differentiation for SAR probe
No direct binding data available
Medicinal Chemistry Structure-Activity Relationship Drug Design

Lipophilicity: 3-Fluoro vs. 3-Methyl

The predicted lipophilicity of the target compound (XLogP3-AA = 2.8) is lower than that of the 3-methyl analog (XLogP3-AA = 3.1), a difference of 0.3 log units [1]. This suggests potentially reduced passive membrane permeability and a distinct tissue distribution profile for the 3-fluoro compound, which could be critical for central nervous system targets where the 3-methyl analog may be preferentially associated with D4 dopamine receptor affinity .

Lipophilicity (XLogP)
Cross-study comparable
Target 2.8 vs 3.1 Δ -0.3
Suggests altered passive permeability and distribution
Computed property; in vitro confirmation needed
ADME Drug Design Property-Based Drug Discovery

Hydrogen Bond Acceptor Capacity

The target compound contains six hydrogen bond acceptor atoms (4 oxygen, 1 fluorine, 1 nitrogen) versus five in the 3-methyl analog (4 oxygen, 1 nitrogen only) [1]. The additional fluorine atom provides an extra hydrogen bond acceptor, which could strengthen interactions with hydrogen bond donor residues in a biological target, potentially enhancing binding affinity relative to the methyl analog. However, no binding data (K_i or IC_50) are available for the 3-fluoro compound to quantitatively confirm this advantage.

H-bond acceptors
Supporting evidence
Target 6 vs 5 + 1
Potential enhanced polar interactions in GPCR pockets
Binding data unavailable; SAR interpretation only
Molecular Recognition Enzyme Inhibition GPCR Ligand Design

Purity Specification Comparison

The compound is typically supplied at ≥95% purity [1], matching the purity specification of the 3-methyl analog [2]. While this does not represent a quantitative advantage over the comparator, it ensures consistent baseline quality for head-to-head biological profiling. No orthogonal purity data (e.g., HPLC-MS, elemental analysis) were found in authoritative databases to further discriminate between batches or vendors.

Purity specification
Supporting evidence
Both ≥95%
Purity equivalence supports head-to-head comparison
No orthogonal purity data (HPLC-MS, EA) found
Chemical Procurement Quality Control Assay Development

Research and Industrial Applications


SAR Studies on D4 Receptor Ligands

Given that the 3-methyl analog has been described as a potent and selective D4 dopamine receptor ligand , the 3-fluoro compound serves as a critical SAR probe to evaluate the impact of electron-withdrawing substituents on D4 binding affinity and selectivity. The distinct Hammett σₘ value (+0.34 vs. +0.07) and lower lipophilicity (XLogP3-AA = 2.8 vs. 3.1) provide a rational basis for designing comparative in vitro binding assays.

ADME Profiling in CNS Drug Discovery

The 0.3-unit reduction in computed logP relative to the 3-methyl analog suggests the 3-fluoro compound may exhibit improved brain penetration characteristics. Researchers can use the target compound as a matched pair to investigate how the fluorine substitution affects P-glycoprotein efflux ratio, metabolic stability in liver microsomes, and free fraction in plasma and brain homogenate.

Fragment-Based Lead Expansion for GPCRs

The additional hydrogen bond acceptor (fluorine) relative to the 3-methyl analog enhances the fragment's capacity for specific directional interactions with hydrogen bond donors in GPCR binding pockets. The compound can be used as a core scaffold for parallel synthesis of focused libraries targeting serotonin or dopamine receptor subtypes.

Chemical Biology Tool Development

The 3-fluoro substituent enables the use of ¹⁸F radiolabeling for positron emission tomography (PET) imaging studies, a feature not possible with the 3-methyl analog. This makes the target compound uniquely suited as a precursor for developing PET tracers to study D4 receptor occupancy in vivo, once target engagement is confirmed.

Application
Selection Property
Validation Focus
D4 receptor SAR studies
3-Fluoro electronic substitution pattern
Binding affinity and selectivity assays (reported D4 context)
CNS ADME profiling
Computed lower lipophilicity relative to 3-methyl analog
Brain penetration and metabolic stability assessment
GPCR fragment-based expansion
Additional hydrogen bond acceptor (fluorine)
Receptor subtype selectivity screening (serotonin/dopamine)
PET tracer precursor development
3-Fluoro enables ¹⁸F radiolabeling
In vivo target engagement imaging validation
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